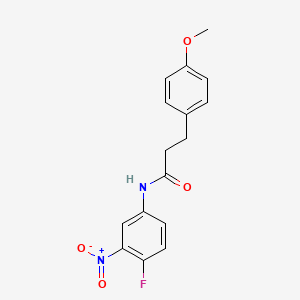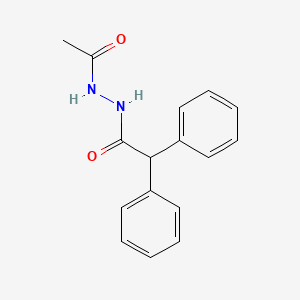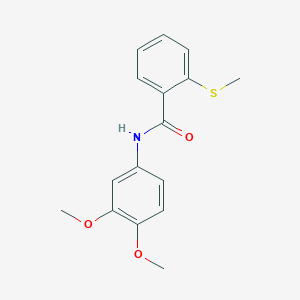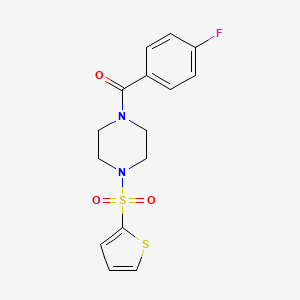![molecular formula C13H17N3O B5786662 N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, also known as DMAC, is a synthetic compound that belongs to the class of indole-based compounds. It has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Wirkmechanismus
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide exerts its biological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely expressed in various tissues, including the brain, heart, and immune system. Upon binding to the sigma-1 receptor, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide induces a conformational change in the protein, leading to the activation of downstream signaling pathways that regulate various cellular processes. These include the inhibition of voltage-gated calcium channels, the modulation of intracellular calcium signaling, and the regulation of protein folding and degradation. The exact mechanism by which N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide exerts its neuroprotective effects is still not fully understood, but it is thought to involve the modulation of various cellular pathways that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein folding and degradation, and the inhibition of inflammation and oxidative stress. In particular, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to protect against various forms of cellular stress, including oxidative stress, endoplasmic reticulum stress, and mitochondrial dysfunction. This is thought to be due to its ability to modulate various cellular pathways that are involved in regulating cellular stress responses, including the unfolded protein response, the heat shock response, and the autophagy-lysosomal pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use in laboratory experiments, including its high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the lack of standardized protocols for its use in various experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, including the development of new drugs based on its structure and mechanism of action, the elucidation of its precise role in regulating cellular processes, and the identification of new therapeutic targets for the treatment of neurodegenerative diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide, as well as its interactions with other drugs and compounds. Finally, more research is needed to explore the potential applications of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide in other fields, such as cancer research and immunology.
Synthesemethoden
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide can be synthesized through a multistep process involving the reaction of indole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of N,N-dimethylaminoethyl chloride. The resulting product is then purified through a series of column chromatography and recrystallization steps. The purity of N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has been shown to act as a potent and selective agonist for the sigma-1 receptor, a protein that plays a key role in regulating various cellular processes, including calcium signaling, protein folding, and cell survival. N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16(2)8-7-14-13(17)11-9-15-12-6-4-3-5-10(11)12/h3-6,9,15H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWZMMVQFDGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6964855 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N-[2-(4-fluorophenyl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B5786603.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)

![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)






![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)